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molecular formula F2Mg B1210625 Magnesium fluoride CAS No. 7783-40-6

Magnesium fluoride

Cat. No. B1210625
M. Wt: 62.302 g/mol
InChI Key: ORUIBWPALBXDOA-UHFFFAOYSA-L
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Patent
US04044112

Procedure details

A process is disclosed for converting basic magnesium carbonate into pure hot-pressable magnesium fluoride such as is used for the hot-pressing of infra-red radiation transmitting optical bodies. The process includes contacting a slurry of basic magnesium carbonate with carbon dioxide to form enough magnesium bicarbonate or hydrates of magnesium carbonate, in situ, to alter the particles in the slurry. Carbonation of the slurry increases solubility of the solids by establishing an equilibrium relationship in solution between the unstable magnesium bicarbonate and hydrates of magnesium carbonate particles. When the carbonated slurry is contacted with a slight excess of hydrofluoric acid it precipitates solid particles of fine hydrous magnesium fluoride. Neutralization of excess hydrofluoric acid is effected with ammonium hydroxide. The solid particulate precipitate is dried and calcined to yield hot-pressable magnesium fluoride powder of exceptional purity and consistent quality.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
magnesium fluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Mg+2:5].[F-].[Mg+2].[F-].C(=O)=O>>[C:1](=[O:2])([OH:4])[O-:3].[Mg+2:5].[C:1](=[O:2])([OH:4])[O-:3].[C:1](=[O:2])([O-:4])[O-:3].[Mg+2:5] |f:0.1,2.3.4,6.7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]
Step Two
Name
magnesium fluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Mg+2].[F-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
C([O-])([O-])=O.[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04044112

Procedure details

A process is disclosed for converting basic magnesium carbonate into pure hot-pressable magnesium fluoride such as is used for the hot-pressing of infra-red radiation transmitting optical bodies. The process includes contacting a slurry of basic magnesium carbonate with carbon dioxide to form enough magnesium bicarbonate or hydrates of magnesium carbonate, in situ, to alter the particles in the slurry. Carbonation of the slurry increases solubility of the solids by establishing an equilibrium relationship in solution between the unstable magnesium bicarbonate and hydrates of magnesium carbonate particles. When the carbonated slurry is contacted with a slight excess of hydrofluoric acid it precipitates solid particles of fine hydrous magnesium fluoride. Neutralization of excess hydrofluoric acid is effected with ammonium hydroxide. The solid particulate precipitate is dried and calcined to yield hot-pressable magnesium fluoride powder of exceptional purity and consistent quality.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
magnesium fluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Mg+2:5].[F-].[Mg+2].[F-].C(=O)=O>>[C:1](=[O:2])([OH:4])[O-:3].[Mg+2:5].[C:1](=[O:2])([OH:4])[O-:3].[C:1](=[O:2])([O-:4])[O-:3].[Mg+2:5] |f:0.1,2.3.4,6.7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]
Step Two
Name
magnesium fluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Mg+2].[F-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
C([O-])([O-])=O.[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04044112

Procedure details

A process is disclosed for converting basic magnesium carbonate into pure hot-pressable magnesium fluoride such as is used for the hot-pressing of infra-red radiation transmitting optical bodies. The process includes contacting a slurry of basic magnesium carbonate with carbon dioxide to form enough magnesium bicarbonate or hydrates of magnesium carbonate, in situ, to alter the particles in the slurry. Carbonation of the slurry increases solubility of the solids by establishing an equilibrium relationship in solution between the unstable magnesium bicarbonate and hydrates of magnesium carbonate particles. When the carbonated slurry is contacted with a slight excess of hydrofluoric acid it precipitates solid particles of fine hydrous magnesium fluoride. Neutralization of excess hydrofluoric acid is effected with ammonium hydroxide. The solid particulate precipitate is dried and calcined to yield hot-pressable magnesium fluoride powder of exceptional purity and consistent quality.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
magnesium fluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Mg+2:5].[F-].[Mg+2].[F-].C(=O)=O>>[C:1](=[O:2])([OH:4])[O-:3].[Mg+2:5].[C:1](=[O:2])([OH:4])[O-:3].[C:1](=[O:2])([O-:4])[O-:3].[Mg+2:5] |f:0.1,2.3.4,6.7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]
Step Two
Name
magnesium fluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Mg+2].[F-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
C([O-])([O-])=O.[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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